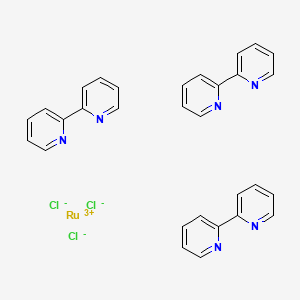

Tris(2,2'-bipyridine)ruthenium III

Description

Historical Context and Significance in Coordination Chemistry

The significance of ruthenium(II) polypyridyl complexes, particularly Tris(2,2'-bipyridine)ruthenium(II) or [Ru(bpy)₃]²⁺, emerged from foundational studies of their distinctive optical properties. wikipedia.org These complexes are characterized by intense metal-to-ligand charge transfer (MLCT) transitions, which allow them to absorb light strongly in the visible spectrum. wikipedia.orgmdpi.com This property, coupled with a relatively long-lived excited state, established them as excellent photosensitizers. wikipedia.orgrsc.org

Early research in the mid-20th century laid the groundwork for understanding the synthesis, structure, and electronic properties of these complexes. acs.org The discovery that the excited state of [Ru(bpy)₃]²⁺ could act as both a potent reductant and oxidant opened the door to a vast field of study in photoredox catalysis and artificial photosynthesis. wikipedia.org Scientists were particularly intrigued by its ability to sensitize the oxidation and reduction of water, reminiscent of natural photosynthetic processes. wikipedia.org The chiral, propeller-like D₃ symmetry of the [Ru(bpy)₃]²⁺ cation was also an early subject of structural interest. wikipedia.org The development of these complexes has since spurred significant advancements in areas ranging from solar energy conversion to luminescent probes. wikipedia.orgontosight.ai

Evolution of Research Perspectives on Tris(2,2'-bipyridine)ruthenium(III) Analogues

The research perspective on Tris(2,2'-bipyridine)ruthenium(III), or [Ru(bpy)₃]³⁺, evolved directly from the study of the photochemistry of its Ru(II) precursor. The [Ru(bpy)₃]²⁺/[Ru(bpy)₃]³⁺ redox couple is central to the functionality of the complex in photocatalytic cycles. Upon photoexcitation, [Ru(bpy)₃]²⁺ can transfer an electron, generating the oxidized Ru(III) form. wikipedia.org Initially, [Ru(bpy)₃]³⁺ was primarily viewed as a transient species or an intermediate in these reactions, a powerful oxidant that would subsequently react and return to the more stable Ru(II) state. utexas.edu

Over time, scientific interest shifted towards understanding and harnessing the properties of the [Ru(bpy)₃]³⁺ cation as a distinct chemical entity. Researchers began to synthesize and isolate stable salts of the Ru(III) complex, allowing for detailed characterization of its properties. ontosight.ai Studies comparing the Ru(II) and Ru(III) states revealed key structural differences, such as shorter Ru-N bond distances in the Ru(III) form. wikipedia.org This evolution in perspective led to the exploration of [Ru(bpy)₃]³⁺ not just as an intermediate, but as a primary reagent in various applications, particularly in electrochemiluminescence (ECL). ontosight.aicanada.ca The focus expanded to include the synthesis of various analogues, where the bipyridine ligands are modified to tune the electrochemical and photophysical properties of both the Ru(II) and Ru(III) states. canada.ca

Current Research Frontiers and Unaddressed Challenges Pertaining to Tris(2,2'-bipyridine)ruthenium(III)

Current research on Tris(2,2'-bipyridine)ruthenium(III) is vibrant and multidisciplinary, pushing the boundaries of catalysis, analytical chemistry, and bio-imaging.

Key Research Frontiers:

Electrochemiluminescence (ECL): The [Ru(bpy)₃]²⁺/tri-n-propylamine (TPrA) system, which generates the highly oxidative [Ru(bpy)₃]³⁺, is the cornerstone of many commercial ECL-based diagnostic platforms for immunoassays and DNA analysis. utexas.edu A major frontier is the search for new luminophores and coreactants to enhance ECL efficiency and sensitivity. canada.ca Recent studies have developed highly sensitive enzymatic assays for biomarkers like phenylalanine by monitoring the colorimetric change associated with the conversion of Ru(III) to Ru(II). frontiersin.org

Photocatalysis: The potent oxidizing power of photochemically generated [Ru(bpy)₃]³⁺ continues to be exploited in organic synthesis and environmental remediation. wikipedia.org Research is focused on developing novel catalytic systems, such as anchoring the complex onto magnetic nanocomposites, to improve catalyst recovery and efficiency in reactions like the selective oxidation of phenols. rsc.org

Biological Applications: The luminescent properties of ruthenium complexes are widely used for cellular imaging and as biological probes. rsc.orgacs.org The interaction of these complexes with DNA is a significant area of investigation, with potential applications in therapeutics. rsc.orgacs.org The ability of the Ru(III) state to act as a potent oxidant is also being explored in the context of photodynamic therapy.

Unaddressed Challenges:

Stability and Selectivity: While [Ru(bpy)₃]³⁺ is a powerful oxidant, its high reactivity can lead to a lack of selectivity in complex biological environments, posing a challenge for targeted therapeutic applications. Ensuring the stability of the complex under various physiological conditions remains an area of active research.

Understanding Complex Mechanisms: The detailed mechanisms of ECL generation and photocatalytic cycles involving the Ru(III) species are incredibly complex. utexas.educanada.ca For instance, predicting ECL intensity based on photoluminescence quantum yields is not straightforward, indicating that a deeper understanding of the entire electrochemical process is needed. canada.ca

Efficiency in Energy Conversion: While ruthenium complexes are promising for solar energy applications, improving the efficiency of light harvesting and charge transfer in dye-sensitized solar cells remains a significant hurdle. ontosight.ai Recent studies are exploring the impact of plasmonic environments on the photophysical properties of these dyes to enhance their photoexcited population. nih.gov

Research Data Tables

Table 1: Selected Photophysical and Electrochemical Properties

| Compound/Ion | Property | Value | Conditions | Citation |

| [Ru(bpy)₃]²⁺ | Absorption Maximum (λₘₐₓ) | 452 ± 3 nm | Aqueous solution | wikipedia.org |

| Molar Extinction Coefficient (ε) | 14,600 M⁻¹cm⁻¹ | Aqueous solution | wikipedia.org | |

| Emission Maximum (λₑₘ) | 620 nm | Air-saturated water | wikipedia.org | |

| Excited State Lifetime (τ) | 650 ns | Water | wikipedia.org | |

| [Ru(bpy)₃]³⁺ / [Ru(bpy)₃]²⁺ | Redox Potential | +1.26 V vs. NHE | wikipedia.org |

Properties

CAS No. |

28277-46-5 |

|---|---|

Molecular Formula |

C30H24Cl3N6Ru |

Molecular Weight |

676 g/mol |

IUPAC Name |

2-pyridin-2-ylpyridine;ruthenium(3+);trichloride |

InChI |

InChI=1S/3C10H8N2.3ClH.Ru/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;;/h3*1-8H;3*1H;/q;;;;;;+3/p-3 |

InChI Key |

SIDCPPUYOKZTEY-UHFFFAOYSA-K |

SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Cl-].[Ru+3] |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Cl-].[Ru+3] |

Synonyms |

Ru(III)-tris(bipyridyl) ruthenium III tris(2,2'-bipyridine) tris(2,2'-bipyridine)ruthenium III tris(2,2'-bipyridyl)ruthenium(III) |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Ligand Engineering for Tris 2,2 Bipyridine Ruthenium Iii Derivatives

Tailored Synthesis of Substituted 2,2'-Bipyridine (B1663995) Ligands

The functionality of tris(2,2'-bipyridine)ruthenium(III) complexes is intrinsically linked to the nature of the bipyridine ligands. The introduction of various substituents onto the bipyridine framework allows for precise control over the electronic and steric properties of the resulting ruthenium complex. A wide array of synthetic methods has been developed to achieve this, enabling the incorporation of electron-donating or electron-withdrawing groups, as well as sterically demanding moieties.

For instance, the synthesis of 4,4'-dicyano-5,5'-dimethyl-2,2'-bipyridine (CN-Me-bpy) provides a ligand that significantly alters the electronic properties of the ruthenium complex. nih.gov Electrochemical studies have shown that this ligand is considerably easier to reduce than its unsubstituted counterpart. nih.gov This modification leads to ruthenium complexes with unusually high radiative quantum yields and long-lived metal-to-ligand charge transfer (MLCT) states. nih.gov Similarly, the introduction of trifluoromethyl groups onto the bipyridine ligand offers another avenue for synthetic control over the excited-state properties of the ruthenium(II) tris-chelate complexes. acs.org

The synthetic versatility extends to the creation of ligands with specific functionalities for further reactions. For example, the synthesis of a 2,2'-bipyridine-containing covalent organic framework often begins with the preparation of a diamine-substituted bipyridine ligand, which can then be metalated. rsc.org The table below summarizes a selection of substituted 2,2'-bipyridine ligands and their impact on the properties of the corresponding ruthenium complexes.

| Ligand Name | Substituent(s) | Key Synthetic Feature | Impact on Ru Complex Properties |

| 4,4'-dicyano-5,5'-dimethyl-2,2'-bipyridine (CN-Me-bpy) | Cyano, Methyl | Easier to reduce than unsubstituted bipyridine. nih.gov | Higher radiative quantum yields, longer MLCT state lifetimes. nih.gov |

| Trifluoromethyl-substituted 2,2'-bipyridine | Trifluoromethyl | Provides synthetic control over excited-state properties. acs.org | Modified photophysical and redox characteristics. |

| 6,6'-dimethyl-2,2'-bipyridine (dmbpy) | Methyl | Introduces steric hindrance around the metal center. acs.org | Alters coordination ability and bonding modes of other ligands. acs.org |

| 5,5'-diamine-2,2'-bipyridine | Amine | Enables post-synthetic modification and incorporation into frameworks. rsc.org | Destabilizes the π* orbital of the ligand. rsc.org |

Stereoselective Synthesis of Chiral Tris(2,2'-bipyridine)ruthenium(III) Complexes

The octahedral geometry of tris(2,2'-bipyridine)ruthenium(III) results in a chiral complex with D₃ symmetry, existing as a racemic mixture of Δ and Λ enantiomers. wikipedia.org The stereoselective synthesis of one enantiomer over the other is of significant interest for applications in asymmetric catalysis, chiral recognition, and circularly polarized luminescence.

A common strategy for achieving stereoselectivity involves the use of chiral templates or auxiliaries during the synthesis. While direct resolution of the racemic mixture is possible, methods for the asymmetric synthesis of the ruthenium complex itself are more elegant and efficient. One approach involves the use of pre-synthesized chiral bipyridine ligands. For example, a seven-step synthesis has been developed for a chiral 2,2'-bipyridinediol ligand with 3,3'-dimethyl substituents, starting from commercially available materials. rsc.org The key step in this synthesis is an O₂-mediated oxidative homocoupling of a chiral pyridine (B92270) N-oxide, which proceeds with excellent stereoselectivity. rsc.org When this chiral ligand is complexed with a metal, it can induce a preferred chirality in the resulting complex.

Another strategy involves diastereoselective synthesis, where a chiral auxiliary is temporarily attached to the bipyridine ligand. After the formation of the ruthenium complex, the auxiliary can be removed, yielding the enantiomerically enriched ruthenium complex. The development of efficient and highly stereoselective synthetic routes remains an active area of research, driven by the increasing demand for enantiopure ruthenium complexes in various fields of chemistry and materials science.

Incorporation into Supramolecular Architectures and Frameworks

The unique photophysical and electrochemical properties of the tris(2,2'-bipyridine)ruthenium(II/III) core make it an attractive building block for the construction of complex supramolecular assemblies and functional frameworks. rsc.org These organized systems can exhibit novel properties arising from the spatial arrangement and interaction of the individual ruthenium units.

One approach involves the synthesis of dendrimers with a [Ru(bpy)₃]²⁺ core. rsc.org By attaching dendritic wedges to the 4,4'-positions of the bipyridine ligands, first and second-generation dendrimers have been created. rsc.org In these structures, the dendritic branches can act as an "antenna," absorbing light and efficiently transferring the energy to the ruthenium core, which then emits light. rsc.org This antenna effect is a hallmark of these supramolecular systems. Furthermore, the dendritic structure can shield the ruthenium core from quenchers like dioxygen, enhancing its luminescence. rsc.org

Another strategy is the incorporation of ruthenium bipyridine units into covalent organic frameworks (COFs). rsc.org COFs are porous, crystalline materials with a high degree of structural order. By synthesizing a bipyridine-containing COF and then metalating it with a rhenium complex (a surrogate for ruthenium in some studies), researchers have created materials capable of electrocatalytic CO₂ reduction. rsc.org The immobilization of the catalytic ruthenium units within the rigid COF structure can enhance their stability and facilitate their use in devices. rsc.org

Shape-switchable macrocycles have also been designed to encapsulate the [Ru(bpy)₃]²⁺ complex. acs.org These host-guest systems allow for the control of the ruthenium complex's properties, such as its luminescence, through external stimuli that alter the shape of the macrocycle. acs.org This "ship-in-a-bottle" approach provides a means to modulate the reactivity and photophysics of the ruthenium complex in a controlled manner. acs.org

Covalent Immobilization Strategies for Heterogeneous Systems

The development of heterogeneous catalysts based on tris(2,2'-bipyridine)ruthenium(III) is a significant area of research, as it offers advantages in terms of catalyst separation and recycling. Covalent immobilization involves attaching the ruthenium complex to a solid support, preventing its leaching into the reaction medium.

One common strategy is to functionalize the bipyridine ligand with a reactive group that can form a covalent bond with the support material. For example, bipyridine ligands can be modified with silane (B1218182) groups, allowing them to be grafted onto silica (B1680970) or other oxide surfaces. Similarly, the incorporation of amine or carboxylic acid functionalities on the ligand enables covalent attachment to polymers or other functionalized supports.

The integration of ruthenium bipyridine fragments into covalent organic frameworks (COFs), as mentioned previously, is a prime example of covalent immobilization. rsc.org In one study, a Re(2,2'-bpy)(CO)₃ fragment was integrated into a COF via a post-metallation route. rsc.org A composite of this material with carbon black and polyvinylidene fluoride (B91410) was then readily immobilized onto an electrode surface for electrocatalytic applications. rsc.org This approach not only provides a heterogeneous system but also leverages the porous and ordered nature of the COF to potentially enhance catalytic activity and selectivity.

The choice of the support and the linking group is crucial for maintaining the catalytic activity of the ruthenium complex. The linker should be stable under the reaction conditions and should not interfere with the electronic properties of the catalyst. The development of robust and versatile covalent immobilization strategies is key to unlocking the full potential of tris(2,2'-bipyridine)ruthenium(III) in practical catalytic applications.

Dendritic and Polymeric Architectures Featuring Ruthenium(II) Bipyridine Units

Integrating tris(2,2'-bipyridine)ruthenium(II) units into dendritic and polymeric architectures allows for the creation of macromolecules with a high density of photo- and electroactive centers. These materials can exhibit unique collective properties and have potential applications in light-harvesting, sensing, and catalysis.

Dendrimers with a [Ru(bpy)₃]²⁺ core and peripheral chromophoric units are a well-studied class of such architectures. rsc.org The synthesis typically involves the complexation of ruthenium trichloride (B1173362) with bipyridine ligands that have been pre-functionalized with dendritic wedges. rsc.org A key feature of these systems is the efficient energy transfer from the peripheral units to the central ruthenium core, a phenomenon known as the antenna effect. rsc.org This process allows for the absorption of light over a broad spectral range by the dendrimer, followed by emission from the ruthenium center.

Polymeric architectures can be created by incorporating bipyridine ligands into the polymer backbone or as pendant groups. The resulting metallopolymers can be designed to have specific solution properties, film-forming capabilities, or responsiveness to external stimuli. For example, conducting polymers containing ruthenium bipyridine groups have been investigated for various applications. researchgate.net

The synthesis of these complex architectures often requires careful control over the polymerization or dendrimerization process to ensure the desired structure and properties. The table below provides examples of dendritic and polymeric systems incorporating the [Ru(bpy)₃]²⁺ unit.

| Architecture Type | Key Structural Feature | Resulting Property | Potential Application |

| Dendrimer | [Ru(bpy)₃]²⁺ core with naphthyl peripheral units. rsc.org | Efficient energy transfer (antenna effect) from periphery to core. rsc.org | Light-harvesting, sensing. |

| Metallopolymer | Bipyridine units incorporated into a polymer chain. | Combines the properties of the polymer with the photo- and electroactivity of the Ru complex. | Functional materials, catalysts. |

The continued development of synthetic methods for creating these sophisticated dendritic and polymeric materials will undoubtedly lead to new and exciting applications for tris(2,2'-bipyridine)ruthenium complexes.

Electrochemical Behavior and Electron Transfer Chemistry of Tris 2,2 Bipyridine Ruthenium Iii

Redox Potentials and Multi-Electron Processes

The electrochemical signature of the [Ru(bpy)₃]²⁺/³⁺ couple is a single, reversible one-electron oxidation. The formal potential (E°') for this process is a critical parameter that is influenced by the solvent, the nature of the supporting electrolyte, and the specific experimental conditions. In aqueous solutions, the redox potential for the Ru(III)/Ru(II) couple is approximately +1.26 V versus the Normal Hydrogen Electrode (NHE).

The complex can also undergo multiple electron transfer processes, which are typically associated with the reduction of the bipyridine ligands at more negative potentials. Following the initial oxidation of the ruthenium center, three successive one-electron reduction waves can be observed, corresponding to the sequential reduction of the three bipyridine ligands. These processes occur at significantly more negative potentials and are generally reversible. For instance, in dimethylformamide (DMF), these ligand-based reductions occur at approximately -1.31 V, with subsequent reductions at even more negative potentials. In the ionic liquid 1-hexyl-3-methylimidazolium (B1224943) hexafluorophosphate (B91526) (HMImPF₆), these reversible one-electron waves are observed at -1.57 V, -1.75 V, and -1.94 V. rsc.orgresearchgate.net

The redox potentials of the [Ru(bpy)₃]²⁺/³⁺ couple in various environments are summarized in the interactive data table below.

Electrochemical Mechanisms of Oxidation and Reduction

The oxidation of [Ru(bpy)₃]²⁺ to [Ru(bpy)₃]³⁺ is a straightforward, single-electron transfer process occurring at the electrode surface. This can be represented by the following equation:

[Ru(bpy)₃]²⁺ ⇌ [Ru(bpy)₃]³⁺ + e⁻

This process is electrochemically reversible, meaning that the electron transfer is rapid and the species are stable on the timescale of the electrochemical measurement, such as cyclic voltammetry. The continuous cycling through the redox potentials shows the stability of the [Ru(bpy)₃]²⁺ microparticles during these conversions. researchgate.net

The reduction of [Ru(bpy)₃]³⁺ back to [Ru(bpy)₃]²⁺ is the reverse of the oxidation process. Further reduction of the [Ru(bpy)₃]²⁺ species involves the bipyridine ligands. Each of the three bipyridine ligands can accept one electron, leading to a series of one-electron reduction steps. The first of these ligand-based reductions results in the formation of [Ru(bpy)₃]⁺. These ligand-centered reductions are also typically reversible. rsc.org

In the context of electrogenerated chemiluminescence (ECL), the oxidation of [Ru(bpy)₃]²⁺ is often coupled with the oxidation of a co-reactant, such as tri-n-propylamine (TPrA). The electrochemically generated [Ru(bpy)₃]³⁺ then reacts with the oxidized co-reactant radical to regenerate the excited state of [Ru(bpy)₃]²⁺, which then luminesces. nih.gov A proposed mechanism involves the reaction of [Ru(bpy)₃]³⁺ with a reduced species derived from the free radical of TPrA. nih.gov

Heterogeneous Electron Transfer Kinetics at Interfaces

The rate at which electrons are transferred between an electrode and the [Ru(bpy)₃]²⁺/³⁺ couple is known as the heterogeneous electron transfer rate constant (kₛ). This parameter is a measure of the kinetic facility of the redox reaction at the electrode-solution interface. The kinetics of this couple have been studied on various electrode materials and in different media.

In imidazolium-based ionic liquids, the heterogeneous rate constants for the oxidation of [Ru(bpy)₃]²⁺ have been determined. researchgate.net These rates are influenced by the viscosity and the nature of the cation and anion of the ionic liquid. Generally, the rate constants are in the range of 10⁻⁴ to 10⁻³ cm s⁻¹. researchgate.net For instance, in a study using a glassy carbon electrode modified with a Nafion membrane containing [Ru(bpy)₃]²⁺ in the ionic liquid HMImPF₆, the apparent heterogeneous rate constant was found to be approximately 6 ± 2 × 10⁻⁵ cm s⁻¹, which is an order of magnitude lower than in aqueous solution. electrochemsci.org This decrease in the rate constant is attributed to the higher viscosity of the ionic liquid and the polymer environment. electrochemsci.org

The following interactive data table provides a summary of the heterogeneous electron transfer rate constants for the [Ru(bpy)₃]²⁺/³⁺ couple in different ionic liquids.

Homogeneous Electron Transfer Reactions

[Ru(bpy)₃]³⁺ is a potent oxidizing agent and readily participates in homogeneous electron transfer reactions with a wide variety of substrates. The high redox potential of the Ru(III)/Ru(II) couple enables it to oxidize species that are otherwise difficult to oxidize.

A classic example is its reaction with various organic and inorganic compounds. For instance, in the context of ECL, electrochemically generated [Ru(bpy)₃]³⁺ reacts with tri-n-propylamine (TPrA) or its radical cation. nih.gov This reaction is central to many analytical applications based on ECL. The reaction of [Ru(bpy)₃]³⁺ with hydroquinones is also a rapid process, with rate constants greater than 2 × 10⁹ dm³ mol⁻¹ s⁻¹. rsc.org

Furthermore, [Ru(bpy)₃]³⁺ can be generated photochemically. The excited state of [Ru(bpy)₃]²⁺, denoted as *[Ru(bpy)₃]²⁺, can be quenched by an electron acceptor, leading to the formation of [Ru(bpy)₃]³⁺. This photogenerated oxidant can then participate in subsequent thermal electron transfer reactions. For example, the photo-oxidation of [Ru(bpy)₃]²⁺ by benzene (B151609) diazonium salts in acetonitrile (B52724) leads to the effective formation of [Ru(bpy)₃]³⁺ with a high quantum yield. rsc.org This photogenerated [Ru(bpy)₃]³⁺ can then oxidize an electron donor in a separate compartment of a photoelectrochemical cell. rsc.org

The versatility of [Ru(bpy)₃]³⁺ as a homogeneous oxidant is also evident in its use to generate other reactive species. Chemical generation of [Ru(bpy)₃]³⁺ can be achieved using strong oxidizing agents like cerium(IV) sulfate (B86663) or lead dioxide. libretexts.org

Spectroelectrochemical Analysis Techniques and Findings

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide detailed information about the electronic and structural properties of redox-active species. For the [Ru(bpy)₃]²⁺/³⁺ system, these techniques have been invaluable in characterizing the changes that occur upon electron transfer.

UV-visible spectroelectrochemistry allows for the monitoring of changes in the electronic absorption spectrum as the oxidation state of the ruthenium center is varied. Upon oxidation of the orange-colored [Ru(bpy)₃]²⁺, which has a strong metal-to-ligand charge transfer (MLCT) band around 452 nm, to the pale green [Ru(bpy)₃]³⁺, this absorption band disappears. researchgate.netwikipedia.org This change is reversible upon reduction back to the Ru(II) state. researchgate.net In situ spectroelectrochemical studies on immobilized microparticles of Ru(bpy)₃₂ have shown a decrease in absorbance at 463 nm upon oxidation to Ru(III), which is restored upon reduction. researchgate.net

Electron Paramagnetic Resonance (EPR) or Electron Spin Resonance (ESR) spectroelectrochemistry is particularly useful for studying paramagnetic species like [Ru(bpy)₃]³⁺ (a d⁵ low-spin complex) and the ligand-reduced species [Ru(bpy)₃]⁺. In the context of the [Ru(bpy)₃]²⁺/TPrA ECL system, flow cell ESR experiments have provided direct evidence for the formation of the TPrA radical cation (TPrA•⁺). nih.govutexas.edu

Electroabsorption spectroscopy, which measures the change in absorption in the presence of an electric field, has been used to investigate the electronic states of solid films of [Ru(bpy)₃]²⁺. nih.govsemanticscholar.org These studies provide insights into the nature of the MLCT excited states and the degree of charge delocalization. nih.govsemanticscholar.org

Catalytic Applications and Mechanistic Investigations Involving Tris 2,2 Bipyridine Ruthenium Iii

Photocatalytic Hydrogen Evolution

The generation of hydrogen gas from water using sunlight is a cornerstone of artificial photosynthesis, and [Ru(bpy)₃]³⁺ plays a crucial role as a photosensitizer in many such systems. wikipedia.org The process typically involves the photoexcitation of its precursor, [Ru(bpy)₃]²⁺, to a long-lived metal-to-ligand charge-transfer (MLCT) excited state, *[Ru(bpy)₃]²⁺. researchgate.netacs.org This excited state can then participate in electron transfer reactions, leading to the formation of the highly oxidizing [Ru(bpy)₃]³⁺.

Mechanistic Pathways and Intermediates

The fundamental mechanism for photocatalytic hydrogen evolution involving [Ru(bpy)₃]³⁺ can be dissected into several key steps. Initially, visible light excites the [Ru(bpy)₃]²⁺ complex to its MLCT state. researchgate.netacs.org This excited species is a potent reductant and can transfer an electron to a suitable acceptor, often a hydrogen evolution catalyst or a relay molecule, generating [Ru(bpy)₃]³⁺.

A crucial subsequent step is the regeneration of the ground state [Ru(bpy)₃]²⁺. This is achieved through the oxidation of a sacrificial electron donor by [Ru(bpy)₃]³⁺. diva-portal.orgrsc.org The oxidized donor is consumed in the process, while the ruthenium complex is recycled to participate in another photocatalytic cycle.

Research has also explored a two-photon photoionization pathway where the MLCT state of [Ru(bpy)₃]²⁺ absorbs a second photon, leading to the formation of a hydrated electron and [Ru(bpy)₃]³⁺. researchgate.netacs.org The highly reducing hydrated electron can then drive hydrogen evolution.

Integration with Sacrificial Electron Donors and Proton Sources

The efficiency and longevity of photocatalytic hydrogen evolution systems are heavily reliant on the choice of sacrificial electron donors and proton sources. Sacrificial donors must have an appropriate oxidation potential to efficiently reduce the photogenerated [Ru(bpy)₃]³⁺ back to [Ru(bpy)₃]²⁺. nih.govbeilstein-journals.org Common sacrificial donors include amines like triethylamine (B128534) (TEA) and triethanolamine (B1662121) (TEOA), as well as ascorbate. nih.govbeilstein-journals.orgrsc.org The oxidation potential of the donor is a critical parameter; for instance, triethylamine has a low enough oxidation potential to both reductively quench the excited state of [Ru(bpy)₃]²⁺ and regenerate the ground state from the oxidized form. nih.govbeilstein-journals.org

| Sacrificial Electron Donor | Oxidation Potential (vs SCE) | Proton Source | Catalyst |

| Triethylamine (TEA) | 0.69 V | Water | Platinum |

| Triethanolamine (TEOA) | 1.31 V | Salicylic Acid | Cobaloxime |

| Ascorbic Acid | - | Acetic Acid | [Co(CR14)Cl₂]Cl |

| Ethylenediaminetetraacetic acid (EDTA) | 1.41 V | Trifluoroacetic Acid | [Pt(ppy)Cl₂]⁻ |

Homogeneous vs. Heterogeneous Photocatalytic Systems

Photocatalytic systems for hydrogen evolution involving [Ru(bpy)₃]³⁺ can be broadly categorized as either homogeneous or heterogeneous.

Homogeneous systems consist of all components—the photosensitizer, catalyst, sacrificial donor, and proton source—dissolved in a single-phase solvent. rsc.orgresearchgate.net These systems offer the advantage of high activity and are often easier to study mechanistically due to their well-defined nature. rsc.org However, a significant drawback is the difficulty in separating and recycling the catalyst and photosensitizer from the reaction mixture. researchgate.net

Heterogeneous systems involve the immobilization of the photosensitizer or catalyst onto a solid support, such as a semiconductor or a polymer. researchgate.netfrontiersin.orgacs.org For example, [Ru(bpy)₃]²⁺ derivatives have been anchored to materials like TiO₂ and zeolites. acs.orgresearchgate.nete-asct.org This approach facilitates catalyst recovery and can enhance stability by preventing degradation pathways like dimerization. e-asct.org Heterogenization can also create favorable microenvironments for the catalytic reactions, potentially leading to improved efficiency. nih.gov However, mass transfer limitations and potential leaching of the active species from the support can be challenges in heterogeneous systems. mdpi.com

Photocatalytic Carbon Dioxide Reduction

The conversion of carbon dioxide (CO₂) into valuable fuels and chemical feedstocks is another critical area where [Ru(bpy)₃]³⁺ plays a significant role. As a potent photo-oxidant, it can drive the reduction of CO₂, a thermodynamically challenging process. osti.gov

Electrocatalytic Aspects of CO₂ Activation

The electrocatalytic reduction of CO₂ often involves multi-electron transfer processes. nih.gov The initial step is the activation of the linear and stable CO₂ molecule, which typically requires a significant overpotential. osti.gov In photocatalytic systems employing [Ru(bpy)₃]³⁺, the process is initiated by the reductive quenching of the *[Ru(bpy)₃]²⁺ excited state by a sacrificial electron donor. This generates the strongly reducing species [Ru(bpy)₃]⁺, which can then transfer an electron to a CO₂ reduction catalyst or directly to CO₂.

Alternatively, in an oxidative quenching pathway, the *[Ru(bpy)₃]²⁺ is oxidized to [Ru(bpy)₃]³⁺, and the sacrificial donor regenerates the [Ru(bpy)₃]²⁺ ground state. The reduced catalyst then facilitates CO₂ reduction. nih.gov The mechanism can be complex, involving intermediates such as metallocarboxylates. nih.gov Theoretical studies suggest that for some ruthenium-based catalysts, the catalytic cycle involves the formation of a hydride complex which then reacts with CO₂. diva-portal.org

Role in Artificial Photosynthesis Systems

The photocatalytic reduction of CO₂ is a key component of artificial photosynthesis, which aims to mimic the natural process of converting sunlight, water, and CO₂ into energy-rich molecules. pnas.org In these systems, [Ru(bpy)₃]²⁺ and its derivatives are frequently used as photosensitizers due to their strong visible light absorption, long-lived excited states, and suitable redox potentials. nih.govresearchgate.net

Artificial photosynthetic systems for CO₂ reduction typically consist of a photosensitizer, a catalyst for CO₂ reduction, a sacrificial electron donor, and a solvent. nih.gov The role of the [Ru(bpy)₃]³⁺, generated after photo-induced electron transfer, is to oxidize the sacrificial donor, thereby completing the photocatalytic cycle and allowing for the continuous reduction of CO₂. rsc.org Researchers have developed sophisticated molecular assemblies and supramolecular systems that couple [Ru(bpy)₃]-type photosensitizers to catalytic centers for CO₂ reduction, aiming to improve efficiency and selectivity towards specific products like carbon monoxide (CO), formic acid (HCOOH), or methane (B114726) (CH₄). frontiersin.orgnih.govosti.gov

| System Component | Function | Example |

| Photosensitizer | Light absorption and charge separation | [Ru(bpy)₃]²⁺ |

| Catalyst | Facilitates CO₂ reduction | Rhenium or Cobalt complexes |

| Sacrificial Electron Donor | Regenerates the photosensitizer | Triethylamine, BIH |

| Proton Source | Provides protons for reduction products | Water, TFE |

Photocatalytic Organic Transformations

The tris(2,2'-bipyridine)ruthenium(II) complex, [Ru(bpy)3]2+, is a celebrated photocatalyst, absorbing light to reach an excited state, [Ru(bpy)3]2+*. This excited state can initiate redox reactions by either accepting or donating an electron. When it donates an electron, it is oxidized to the potent oxidant tris(2,2'-bipyridine)ruthenium(III), [Ru(bpy)3]3+. wikipedia.org This Ru(III) species is a key intermediate in a multitude of photocatalytic organic transformations.

Oxidation Reactions

The highly oxidizing nature of photogenerated [Ru(bpy)3]3+ is harnessed to drive a variety of oxidation reactions. Upon light absorption, the initial [Ru(bpy)3]2+ is excited and then transfers an electron to a sacrificial oxidant, such as persulfate (S2O82−), generating the reactive [Ru(bpy)3]3+ species. wikipedia.org This powerful oxidant can then participate in catalytic cycles to oxidize various organic substrates.

One notable application is the photooxidation of phenols. acs.org The [Ru(bpy)3]2+*-sensitized photooxidation mechanism and electron transfer yields are influenced by environmental factors. acs.org Mechanistic studies on [4+2] cycloadditions suggest that the active catalyst is indeed [Ru(bpy)3]3+, with the rate-determining step being the oxidation of [Ru(bpy)3]2+ to generate this Ru(III) species. researchgate.net

The versatility of [Ru(bpy)3]3+ as an oxidant is further demonstrated in its reaction with para-substituted benzene (B151609) diazonium salts. The quenching of the excited state [Ru(bpy)3]2+* by these salts occurs at diffusion-controlled rates, leading to the efficient formation of [Ru(bpy)3]3+. rsc.org

Reduction Reactions

While [Ru(bpy)3]3+ is primarily an oxidant, its formation is a critical step in photocatalytic cycles that ultimately lead to the reduction of organic substrates. In these reductive quenching cycles, the excited state, [Ru(bpy)3]2+*, is first reduced by a sacrificial electron donor, forming the strongly reducing species [Ru(bpy)3]+. This species can then reduce an organic substrate. To regenerate the initial [Ru(bpy)3]2+ photocatalyst, the resulting [Ru(bpy)3]3+ from the initial photoexcitation step must be reduced. This can be achieved through various electron donors, effectively coupling the oxidative and reductive cycles.

For instance, in certain systems, the photogenerated [Ru(bpy)3]3+ can be harnessed to oxidize a sacrificial reductant, which in turn provides the electrons necessary for the desired reduction reaction mediated by [Ru(bpy)3]+. wikipedia.org This principle is fundamental to many photoredox catalytic transformations. researchgate.netscispace.com

C-H Functionalization

The catalytic power of ruthenium complexes extends to the challenging field of C-H bond functionalization. While many examples involve ruthenium(II) catalysts, the underlying mechanisms often involve a Ru(II)/Ru(III) or even higher oxidation state catalytic cycles. Ruthenium-catalyzed C-H bond functionalization can proceed through different pathways, including arylation, alkenylation, and annulation. mdpi.com

For example, the arylation of 2-phenylpyridine (B120327) can be achieved with water-soluble ruthenium(II) complexes, yielding diarylated products. mdpi.com Although the primary catalyst is a Ru(II) species, the catalytic cycle can involve oxidation to a transient Ru(III) intermediate that facilitates the C-H activation step. The development of novel ruthenium(III) complexes as direct catalysts for the oxo-functionalization of C-H bonds has also been reported, where a high-valent Ru(V)-oxo species, formed from a Ru(III) precursor, is proposed as the key catalytic intermediate. researchgate.net

Polymerization Reactions

Photoredox catalysis driven by [Ru(bpy)3]2+ and its derivatives has emerged as a powerful tool in polymer chemistry. The generation of [Ru(bpy)3]3+ is a key step in initiating polymerization reactions through oxidative quenching pathways. The photogenerated [Ru(bpy)3]3+ can oxidize a monomer or an initiator, generating radical species that trigger polymerization. This method offers precise temporal and spatial control over the polymerization process, simply by controlling the light source. The versatility of this system allows for the polymerization of a wide range of monomers under mild reaction conditions. researchgate.net

Water Oxidation Catalysis

The oxidation of water to produce molecular oxygen is a critical reaction for artificial photosynthesis and solar fuel production. [Ru(bpy)3]3+ plays a central role as a photo-oxidant in many homogeneous and heterogeneous water oxidation systems. In a typical setup, visible light excites [Ru(bpy)3]2+, which is then oxidatively quenched by a sacrificial electron acceptor like sodium persulfate (Na2S2O8) to form [Ru(bpy)3]3+. acs.org This potent oxidant then drives the catalytic cycle of a water oxidation catalyst (WOC). wikipedia.orgacs.org

| Catalyst System | Conditions | Limiting Step | Reference |

| [Ru(bpy)3]2+ / [Ru(bda)(isoq)2] | pH 7.0, phosphate (B84403) buffer, blue light | Electron transfer from catalyst to [Ru(bpy)3]3+ | acs.org |

| [Ru(bpy)3]2+ / Co(NO3)2 | pH 7.0, phosphate buffer, blue light | O2 production at the catalyst | acs.org |

| [Ru(bpy)3]2+ / [Ir(Cp*)(dmiz)(OH)2] | pH 7.0, phosphate buffer, blue light | O2 production at the catalyst | acs.org |

Table 1: Kinetic limitations in photocatalytic water oxidation using [Ru(bpy)3]2+ as a photosensitizer.

Electrocatalytic Applications

The redox properties of the [Ru(bpy)3]3+/2+ couple are also exploited in electrocatalysis. The complex can be used to mediate electron transfer in various electrochemical processes. For instance, the oxidation of Ru(II) to Ru(III) at an electrode surface can be coupled to the oxidation of other species in solution, leading to an electrocatalytic effect.

A notable example is the electrocatalytic oxidation of water. A ruthenium complex featuring a tripodal tris(2-pyridyl)phosphine (B3050498) oxide ligand, in conjunction with a bipyridine ligand, acts as a pH-dependent water oxidation electrocatalyst. rsc.org The proposed mechanism involves sequential proton-coupled electron transfer (PCET) oxidations, which would cycle the ruthenium center through higher oxidation states, including Ru(III). rsc.org

Furthermore, the electrochemical behavior of [Ru(bpy)3]2+ adsorbed on modified electrodes has been investigated. Electrodes modified with mesoporous molecular sieves show enhanced peak currents for the Ru(II)/Ru(III) redox process, indicating the potential for these materials in electrocatalytic applications. acs.org The electrogenerated chemiluminescence (ECL) of the [Ru(bpy)3]2+/tri-n-propylamine (TPrA) system is another significant application, where the electrochemically generated [Ru(bpy)3]3+ reacts with TPrA to produce light. utexas.edunih.govnih.gov This highly efficient ECL system is the foundation for various commercial analytical applications. nih.gov

| Electrode System | Application | Key Finding | Reference |

| [Ru(Py3PO)(bpy)(OH2)]2+ | Water Oxidation Electrocatalysis | pH-dependent catalytic rate, up to 780 s−1 at pH 10 | rsc.org |

| [Ru(bpy)3]2+ on Al-HMS-modified ITO | Electrocatalysis | 20-fold increase in peak currents for Ru(II)/Ru(III) redox process compared to bare electrode | acs.org |

| [Ru(bpy)3]2+/TPrA | Electrogenerated Chemiluminescence | Highly efficient light emission based on the reaction between electrogenerated [Ru(bpy)3]3+ and TPrA | utexas.edunih.gov |

Table 2: Electrocatalytic applications involving the [Ru(bpy)3]3+/2+ redox couple.

Oxygen Reduction Reactions (ORR)

Direct electrocatalytic applications of Tris(2,2'-bipyridine)ruthenium(III) for the oxygen reduction reaction (ORR) are not extensively documented in scientific literature. The primary focus of research involving this complex and oxygen has been on the reverse reaction: water oxidation to produce oxygen. researchgate.netacs.org In these studies, the photochemically or electrochemically generated [Ru(bpy)3]3+ acts as the oxidant driving the catalytic cycle of a separate water oxidation catalyst. researchgate.netacs.org

The instability of the [Ru(bpy)3]3+ species, particularly in neutral to alkaline aqueous solutions, presents a significant challenge for its use as a sustained catalyst in processes like ORR. acs.org However, insights into its potential interactions with oxygen species can be gleaned from related studies. For instance, a novel cathodic electrochemiluminescence (ECL) of [Ru(bpy)3]2+ has been reported to be triggered by reactive oxygen species, indicating a chemical interaction between the ruthenium complex and oxygen intermediates. rsc.org

The mechanism of water oxidation, while the reverse of ORR, provides valuable information. The process involves the generation of [Ru(bpy)3]3+, which then acts as an electron acceptor from a water oxidation catalyst. pnas.org This highlights the high oxidizing potential of the Ru(III) center, which is a key requirement for initiating such multi-electron processes. Studies on related ruthenium-bipyridine complexes as water oxidation electrocatalysts show that the catalytic cycle typically involves sequential proton-coupled electron transfer (PCET) steps to reach high-valent ruthenium-oxo species that are active for O-O bond formation. rsc.org While [Ru(bpy)3]3+ itself does not have the necessary coordination sites for direct water nucleophilic attack to form such intermediates, its powerful oxidizing nature is a fundamental component of these systems.

Despite the lack of direct studies on ORR, the fundamental electrochemical properties of the [Ru(bpy)3]3+/2+ couple are well-characterized.

Table 1: Electrochemical Properties of the [Ru(bpy)3]2+/3+ Redox Couple

| Property | Value | Conditions | Reference(s) |

|---|---|---|---|

| Formal Potential (E°') | ~+1.26 V vs. NHE | Aqueous Solution | pnas.org |

| Formal Potential (E°') | ~0.895 V vs. Ag/AgCl | In HMImPF6 ionic liquid with Nafion | electrochemsci.org |

Note: The potential can vary based on the solvent, supporting electrolyte, and electrode material.

Other Electrocatalytic Redox Transformations

The most prominent role of Tris(2,2'-bipyridine)ruthenium(III) in electrocatalysis is as a powerful redox mediator. In this capacity, [Ru(bpy)3]3+ is generated at an electrode surface and subsequently diffuses into the solution to oxidize a substrate, regenerating the initial [Ru(bpy)3]2+ species. This process constitutes a "catalytic route" that is central to many analytical applications, particularly in electrochemiluminescence (ECL). utexas.edunih.gov

In the classic ECL system involving the co-reactant tri-n-propylamine (TPrA), the electrochemically generated [Ru(bpy)3]3+ oxidizes TPrA. utexas.edunih.gov This reaction produces a highly reducing TPrA radical which, in turn, reacts with another molecule of [Ru(bpy)3]3+ (or a related species) to generate the excited state, [Ru(bpy)3]2+*, that emits light. This demonstrates the catalytic role of the Ru(III) species in the oxidation of aliphatic amines. libretexts.org Similar ECL mechanisms have been explored with other co-reactants, such as ascorbic acid, where the Ru(III) complex facilitates the oxidation. nih.gov

Beyond ECL, this catalytic oxidative power has been harnessed in biosensing applications. For example, [Ru(bpy)3]3+ can act as a mediator to electrochemically detect DNA by oxidizing guanine (B1146940) bases. researchgate.net In such systems, the Ru(III) complex is electrogenerated, and its subsequent chemical reduction by the analyte (guanine) is coupled to the electrochemical signal, allowing for sensitive detection.

The versatility of the [Ru(bpy)3]3+/2+ couple extends to other mediated redox transformations. While many applications involve its oxidizing power, the reduced form, [Ru(bpy)3]+, which can be generated from the photochemically excited state of [Ru(bpy)3]2+, has been shown to mediate electron transfer to facilitate reductions, such as in model systems for hydrogen evolution. nih.gov Furthermore, related polypyridyl ruthenium complexes have been investigated as electrocatalysts for the reduction of carbon dioxide to carbon monoxide, a process that involves sequential electron transfers to the complex. nih.gov These studies underscore the rich electrocatalytic chemistry of ruthenium bipyridine complexes, where the Ru(III) state is a key intermediate in oxidative catalysis.

Table 2: Examples of Electrocatalytic Redox Transformations Mediated by [Ru(bpy)3]3+

| Transformation | Substrate | Role of [Ru(bpy)3]3+ | Application | Reference(s) |

|---|---|---|---|---|

| Amine Oxidation | Tri-n-propylamine (TPrA) | Oxidant | Electrochemiluminescence | utexas.edunih.gov |

| Amine Oxidation | Various Amines | Oxidant | Chemiluminescence Detection | libretexts.org |

| Guanine Oxidation | DNA | Oxidant | Biosensing | researchgate.net |

| Ascorbic Acid Oxidation | Ascorbic Acid | Oxidant | Electrochemiluminescence | nih.gov |

Bioanalytical and Biomedical Research Applications of Tris 2,2 Bipyridine Ruthenium Iii

Luminescent Probes for Bioimaging

The inherent luminescence of the tris(2,2'-bipyridine)ruthenium core makes it a valuable scaffold for the development of luminescent probes for bioimaging. While much of the research focuses on the highly luminescent Ru(II) state, the Ru(III) state is a key participant in electrochemiluminescence (ECL) processes used for detection. Assays utilizing probes with electrochemiluminescent tags are powerful analytical tools in fields like medical diagnostics. nih.gov The most efficient electrochemiluminescence reaction involves tris(2,2'-bipyridyl)ruthenium(II) (Ru(bpy)3(2+)) with tripropylamine (B89841) (TPrA) as a coreactant. nih.gov The Ru(II) complex can be oxidized to the Ru(III) state as part of the ECL cycle.

Understanding the mechanism of cellular entry and subsequent localization is critical for the application of ruthenium complexes in cellular biology. Studies on structurally similar ruthenium(II) polypyridyl complexes, which are precursors to the Ru(III) state, indicate that cellular uptake can occur through an energy-independent mode of entry, suggesting passive diffusion. nih.govacs.org The cellular internalization of some of these complexes is sensitive to the membrane potential. nih.govacs.org For instance, uptake of certain lipophilic ruthenium complexes increases at higher membrane potentials and decreases at lower potentials, which is consistent with the diffusion of a positively charged molecule. nih.gov

The lipophilicity of the complex plays a significant role in its cellular accumulation. For example, despite its larger size, the lipophilic complex Ru(DIP)₂dppz²⁺ accumulates in cells more rapidly than the smaller, more hydrophilic Ru(bpy)₂dppz²⁺. nih.govacs.org Once inside the cell, the subcellular localization can vary. Investigations into some ruthenium polypyridine complexes have shown that they can localize in the cytoskeletal fraction of cell lysates. uta.edu

Table 1: Factors Influencing Cellular Uptake of Ruthenium Polypyridyl Complexes

| Factor | Observation | Reference |

|---|---|---|

| Energy Dependence | Uptake is often energy-independent, suggesting passive diffusion. nih.govacs.org | nih.govacs.org |

| Membrane Potential | Uptake is sensitive to membrane potential; hyperpolarization can increase uptake. nih.govacs.org | nih.govacs.org |

| Lipophilicity | Increased lipophilicity of ligands can enhance cellular accumulation. nih.govacs.org | nih.govacs.org |

| Subcellular Localization | Can be found in the cytoskeletal fraction. uta.edu | uta.edu |

Fluorescence Lifetime Imaging Microscopy (FLIM) is a powerful technique that measures the excited-state lifetime of a fluorophore at each point in an image, providing information about the local molecular environment. Ruthenium complexes, with their relatively long luminescence lifetimes, are suitable probes for FLIM. For instance, FLIM has been used to confirm the enhanced excited-state lifetimes of [Ru(bpy)₃]²⁺ when encapsulated within a metal-organic framework compared to the free complex in solution. researchgate.net The lifetime of luminescent complexes is sensitive to quenchers, such as oxygen, and this property can be exploited for sensing applications. umb.edu

Multiphoton excitation (MPE) microscopy offers advantages for biological imaging, including deeper tissue penetration and reduced photodamage. Ruthenium diimine complexes have been reported to undergo efficient two-photon excitation (2PE), making them candidates for MPE imaging. researchgate.net The ability to excite these complexes with near-infrared light opens possibilities for their use as probes in complex biological systems.

DNA Binding and Intercalation Studies

The interaction of tris(2,2'-bipyridine)ruthenium and its derivatives with DNA is a well-studied area, driven by the potential for developing DNA probes and therapeutic agents. While the Ru(II) form is typically used for these studies, the Ru(III) state can be generated, for example, through photoexcitation, and plays a role in subsequent reactions with DNA.

Tris(2,2'-bipyridine)ruthenium(II) interacts with DNA through non-covalent modes, primarily electrostatic binding and partial intercalation. instras.comnih.gov The cationic complex is attracted to the negatively charged phosphate (B84403) backbone of DNA. In addition to this electrostatic interaction, a portion of the complex can insert between the base pairs of the DNA double helix, a process known as intercalation. nih.gov This binding can lead to conformational changes in the DNA structure. The extent of intercalation versus surface or groove binding is influenced by the nature of the ligands attached to the ruthenium center. instras.com For example, complexes with larger, more planar ligands tend to show a greater propensity for intercalation. instras.com

The binding of these complexes to DNA can be monitored by various spectroscopic techniques. Upon interaction with DNA, changes in the absorption and luminescence properties of the ruthenium complex are observed. instras.comnih.gov For instance, an increase in emission intensity and excited-state lifetime is often seen when the complex binds to DNA. instras.com

Table 2: Spectroscopic Changes of Tris(2,2'-bipyridine)ruthenium(II) upon DNA Binding

| Spectroscopic Parameter | Change upon DNA Binding | Implication | Reference |

|---|---|---|---|

| Absorption Spectrum | Hypochromism and red shift in the charge-transfer band | Indicates interaction with DNA bases | instras.com |

| Luminescence Intensity | Increase | Shielding of the complex from solvent quenchers | instras.comnih.gov |

| Excited-State Lifetime | Increase | Reduced non-radiative decay upon binding | instras.com |

Photoexcited tris(2,2'-bipyridine)ruthenium complexes can induce DNA damage and cleavage. nih.gov Upon irradiation, the excited state of the complex can interact with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals. nih.gov These highly reactive species can then lead to single-strand breaks in the DNA backbone. nih.gov In the absence of oxygen, an alternative mechanism involving direct electron transfer between the excited ruthenium complex and DNA has been proposed. nih.gov

Furthermore, the Ru(III) species, generated from the photoexcited Ru(II) state, is a powerful oxidant. wikipedia.org This Ru(III) complex can be reduced back to Ru(II) by abstracting an electron from DNA bases, particularly guanine (B1146940) and adenine, leading to oxidative damage to the DNA. acs.org This process forms the basis for photoelectrochemical methods for detecting DNA damage. acs.org

Protein and Enzyme Interaction Studies

Tris(2,2'-bipyridine)ruthenium(III), and its more commonly studied Ru(II) form, serve as valuable tools for investigating the interactions between small molecules and the surfaces of proteins and enzymes. These ruthenium complexes can act as "protein surface mimetics," leveraging a defined three-dimensional structure to project functional groups over a wide area, thereby enabling multiple noncovalent interactions with a protein's surface. nih.govnih.gov This approach is particularly useful for studying and inhibiting protein-protein interactions (PPIs), which are often characterized by large and relatively flat interfaces that are challenging for traditional small-molecule inhibitors. nih.gov

A significant body of research has focused on the interaction between functionalized Tris(2,2'-bipyridine)ruthenium complexes and cytochrome c (cyt c). nih.govd-nb.info These studies have shown that binding is often driven by complementary electrostatic interactions, where acidic groups on the ruthenium complex interact favorably with basic residues on the protein surface. nih.govd-nb.info For instance, ruthenium complexes featuring multiple carboxylic acid groups have been shown to selectively recognize cyt c with nanomolar affinity. d-nb.info The binding thermodynamics can be controlled by the nature and number of these functional groups; some complexes exhibit binding that is primarily driven by entropy, while others show both entropic and enthalpic contributions. nih.gov

Beyond simple binding, these ruthenium complexes can induce conformational changes in the target protein. Highly functionalized Tris(2,2'-bipyridine)ruthenium(II) has been shown to significantly destabilize the native conformation of equine cytochrome c, a specific effect of the molecular recognition between the complex and the protein. rsc.org Techniques such as ion-mobility spectrometry and accelerated trypsin proteolysis have confirmed that these interactions modify the protein's conformational properties. rsc.org Furthermore, by binding to key sites, such as the haem-exposed edge of cytochrome c, these complexes can act as competitive inhibitors of natural protein-protein interactions, for example, the interaction between cytochrome c and cytochrome c peroxidase (CCP). nih.govnih.govd-nb.info High-field NMR experiments have been used to confirm that the binding of these mimetics to cyt c occurs in a manner similar to its natural protein partner, CCP. nih.govnih.gov

Table 1: Thermodynamic Parameters of Protein Interaction

| Interacting Species | Driving Force | Enthalpic Contribution | Entropic Contribution |

|---|---|---|---|

| Complex 1 / cyt c | Primarily Entropic | Small Favorable | Favorable |

| Complex 2 / cyt c | Entropic & Enthalpic | Favorable | Favorable |

| CCP / cyt c | Entropic | Mildly Unfavorable | Favorable |

This table summarizes the thermodynamic driving forces behind the interaction of two different Ru(II)(bpy)3 complexes and Cytochrome c Peroxidase (CCP) with Cytochrome c (cyt c), based on findings from luminescence quenching assays. nih.gov

Biosensing Applications

The unique photophysical and electrochemical properties of Tris(2,2'-bipyridine)ruthenium complexes make them exceptional candidates for the development of sensitive and selective biosensors. nih.gov Both the Ru(II) and Ru(III) states are central to various detection mechanisms, particularly those based on luminescence and electrochemiluminescence (ECL). elsevierpure.comnih.gov These complexes can be incorporated into sensing platforms as free-moving probes in solution or immobilized onto electrode surfaces to create solid-state sensors. nih.gov

Luminescent and Electrochemical Biosensors

Luminescent biosensors often utilize the principle of fluorescence quenching or enhancement. The emission from the excited state of [Ru(bpy)₃]²⁺* can be quenched by various analytes through processes like energy transfer or electron transfer. nih.govetsu.edu This quenching can be static, where a non-luminescent ground-state complex is formed, or dynamic, where quenching occurs upon collision of the excited ruthenium complex with the quencher. etsu.edu The relationship between the quencher concentration and the decrease in luminescence intensity often follows the Stern-Volmer equation, providing a basis for quantitative analysis. acs.orgresearchgate.netnih.gov

Electrochemiluminescence (ECL) biosensors are a major application area for these ruthenium complexes. nih.gov ECL is a process where light is generated from excited species produced at an electrode surface. nih.gov The [Ru(bpy)₃]²⁺/tri-n-propylamine (TPrA) system is a benchmark for ECL-based detection. nih.gov In this system, both [Ru(bpy)₃]²⁺ and TPrA are oxidized at an electrode. The resulting [Ru(bpy)₃]³⁺ reacts with a radical intermediate of TPrA to generate the excited state, [Ru(bpy)₃]²⁺*, which then emits a photon upon relaxation to the ground state. nih.gov This process allows for highly sensitive detection with a wide dynamic range and is extensively used in immunoassays and DNA sensing. nih.govelsevierpure.com Derivatives of [Ru(bpy)₃]²⁺ are often used as ECL labels for biomolecules. elsevierpure.com Solid-state ECL sensors, where the ruthenium complex is immobilized on an electrode, offer advantages in stability and reusability. nih.govmdpi.com

Detection of Biomolecules (e.g., pH, oxygen, metal ions, analytes)

The versatility of Tris(2,2'-bipyridine)ruthenium-based sensors allows for the detection of a wide array of biomolecules and chemical species.

pH Sensing: The absorption and emission properties of certain functionalized ruthenium bipyridyl complexes can be sensitive to changes in pH. rsc.org Protonation or deprotonation of functional groups on the bipyridine ligands, such as amino or carbonyl groups, can alter the electronic structure of the complex, leading to measurable changes in its optical spectra. rsc.org

Oxygen Sensing: The luminescence of [Ru(bpy)₃]²⁺ is efficiently quenched by molecular oxygen. nih.gov This property has been harnessed to create optical oxygen sensors. By embedding the complex in matrices with low oxygen permeability, such as chitosan, stable and reversible sensors for temperature can also be developed, as temperature affects the rate of non-radiative decay. researchgate.net

Metal Ion Detection: Ruthenium complexes functionalized with specific chelating units can act as selective luminescent sensors for metal ions. mdpi.com For example, a complex tethered to a cyclen unit shows a selective "ON-OFF" luminescence response to Cu(II) ions in aqueous solution. rsc.org The coordination of the target metal ion to the chelating moiety alters the photophysical properties of the ruthenium center, often through energy or electron transfer mechanisms, leading to luminescence quenching. mdpi.com Similarly, a [Ru(bpy)₃]²⁺ encapsulated in a metal-organic framework has been used for the ratiometric fluorescence sensing of Al³⁺ ions. rsc.org

Analyte Detection: The ECL of [Ru(bpy)₃]³⁺ is a powerful tool for detecting a variety of analytes that can act as coreactants. Oxalate (B1200264) is a classic example, where its reaction with electrogenerated [Ru(bpy)₃]³⁺ produces the excited state [Ru(bpy)₃]²⁺* and light emission. mdpi.comnih.gov This has been applied to the sensitive detection of oxalate in serum and urine samples. mdpi.com The system is also highly effective for detecting tertiary amines and clinically important molecules like NADH. elsevierpure.comnih.gov This capability allows for the development of enzymatic assays; for instance, by coupling the sensor with dehydrogenase enzymes that produce NADH, analytes like phenylalanine can be detected. elsevierpure.comfrontiersin.org

Table 2: Examples of Analytes Detected by Ru(bpy)₃³⁺-based Biosensors

| Analyte | Detection Principle | Method | Limit of Detection (LOD) |

|---|---|---|---|

| Oxalate | Co-reactant ECL | Solid-State ECL Sensor | 0.8 nM |

| Phenylalanine | Enzymatic Assay (NADH detection) | Colorimetric | 0.33 µM |

| microRNA-133a | Affinity Discrepancy | Label-free ECL Biosensor | 60 fM |

| Al³⁺ | Ratiometric Fluorescence | MOF-encapsulated Sensor | 11.63 µM |

| Cu²⁺ | Luminescence Quenching | Chemosensor | 3.33 x 10⁻⁸ M |

This table provides examples of different analytes, the principles behind their detection using Tris(2,2'-bipyridine)ruthenium complexes, the specific sensor type, and the reported limits of detection. mdpi.commdpi.comrsc.orgfrontiersin.orgacs.org

Photodynamic and Phototherapeutic Potential (Mechanistic Studies)

Tris(2,2'-bipyridine)ruthenium complexes are effective photosensitizers, meaning they can absorb light and transfer the energy to other molecules, initiating photochemical reactions. wikipedia.org This property is the foundation of their potential in photodynamic therapy (PDT), a therapeutic strategy that uses light to activate a photosensitizer, which then produces cytotoxic species to destroy target cells. Mechanistic studies focus on understanding how these complexes generate reactive oxygen species (ROS) and the pathways of photosensitization.

Generation of Reactive Oxygen Species (ROS)

The primary mechanism for ROS generation by photoexcited [Ru(bpy)₃]²⁺ involves the production of singlet oxygen (¹O₂), a highly reactive form of oxygen. Upon absorption of visible light, the ground-state [Ru(bpy)₃]²⁺ is promoted to a singlet excited state, which rapidly converts to a longer-lived triplet excited state, *[Ru(bpy)₃]²⁺. wikipedia.org This triplet state can then transfer its energy to ground-state molecular oxygen (³O₂), which is naturally in a triplet state, promoting it to the highly reactive singlet state (¹O₂). nih.gov This process is known as Type II photosensitization.

Recent research has also demonstrated that singlet oxygen can be generated through an electrochemical reduction method involving [Ru(bpy)₃]²⁺ in the presence of dissolved oxygen, a process shown to be potentially more efficient than conventional photodriven methods. acs.org The generation of other ROS is also possible. For example, the oxidized form, [Ru(bpy)₃]³⁺, is a powerful oxidant that can participate in reactions that may lead to other reactive species. wikipedia.org

Mechanisms of Photosensitization

The photosensitization process is initiated by the absorption of a photon by the ruthenium complex, leading to a metal-to-ligand charge transfer (MLCT) excited state. wikipedia.org The resulting *[Ru(bpy)₃]²⁺ species is both a stronger oxidant and a stronger reductant than the ground state complex. wikipedia.org

There are two main mechanisms of photosensitization:

Type I Mechanism: The excited photosensitizer directly reacts with a substrate (e.g., a biomolecule) via electron transfer, producing radical ions. These ions can then react with oxygen to produce ROS such as superoxide (B77818) anion (O₂⁻) and hydroxyl radicals (•OH).

Type II Mechanism: As described above, the excited photosensitizer transfers its energy directly to molecular oxygen to produce singlet oxygen (¹O₂). nih.gov This is often the dominant pathway for ruthenium polypyridyl complexes in PDT applications.

The efficiency of photosensitization depends on several factors, including the lifetime and energy of the triplet excited state and the presence of quenchers. The *[Ru(bpy)₃]²⁺ excited state can be quenched through various pathways, including desired energy transfer to oxygen and undesired electron transfer reactions or non-radiative decay. nih.govnih.gov Understanding and controlling these competing decay pathways is crucial for designing effective phototherapeutic agents. For example, in some systems, intramolecular photoinduced electron transfer (PET) can be a competing deactivation pathway, as seen in Ru(II)-Co(III) bimetallic complexes designed for light-activated protein inhibition. nih.gov

Integration into Advanced Materials and Nanostructures

Thin Film Deposition and Surface Modification

The creation of thin films and modified surfaces containing the tris(2,2'-bipyridine)ruthenium complex is crucial for its application in electronic and sensing devices. The Ru(III) state is typically generated in these films via electrochemical oxidation of the more stable Ru(II) precursor, [Ru(bpy)₃]²⁺. This in situ generation is fundamental to the operation of electrochemiluminescence (ECL)-based sensors and light-emitting cells. nih.govnih.gov

Several techniques are employed to immobilize the complex onto conductive or non-conductive substrates:

Layer-by-Layer (LBL) Assembly: This technique allows for the precise construction of ultrathin films with controlled thickness and architecture. Films have been assembled by alternating depositions of cationic layered double hydroxide (B78521) monolayers with anionic ruthenium(II) complex derivatives. rsc.org This method provides ordered structures with desirable properties like polarized luminescence.

Electrochemical Deposition: This method involves the direct formation of a film on an electrode surface. A one-step process has been developed to create metal-organic framework (MOF) thin films by the electrochemically driven co-precipitation of [Ru(bpy)₃]²⁺, a metal-ion source (like Zn²⁺), and an organic ligand. nih.gov The resulting films encapsulate the ruthenium complex, providing a high concentration of active sites for ECL applications. nih.gov

Drop-Casting and Physical Incorporation: A straightforward method involves drop-casting a solution containing the ruthenium complex, often mixed with a composite material like graphene-titania-Nafion, onto an electrode surface. nih.gov The complex can also be physically incorporated into ionomer-based films, such as Nafion, where it is immobilized through ion-exchange processes. nih.govelectrochemsci.org

Surface Modification: Substrates like mesoporous silica (B1680970) can be chemically modified to anchor the ruthenium complex. By introducing sulfonic acid groups onto the silica surface, the cationic [Ru(bpy)₃]²⁺ can be strongly adsorbed via electrostatic interactions, creating stable, functionalized materials.

These fabrication methods produce robust films where the transition between Ru(II) and Ru(III) can be repeatedly cycled, a key requirement for reusable sensors and display technologies. The performance of devices based on these films is often dictated by the film's quality, including its homogeneity and smoothness. utexas.edu

Incorporation into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Confining the tris(2,2'-bipyridine)ruthenium complex within the porous, crystalline structures of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) offers a powerful strategy to create stable and reusable heterogeneous catalysts and sensors. In these systems, the framework acts as a "nanoreactor," preventing the degradation or dimerization of the encapsulated ruthenium complex while allowing substrate access to the active sites. e-asct.orge-asct.org The photocatalytic cycle often involves the initial photo-excitation of the Ru(II) center, followed by an electron transfer to generate the potent oxidant Ru(III), which then drives the desired chemical transformation. libretexts.orgacs.org

Methods of Incorporation:

In Situ Encapsulation (Ship-in-a-Bottle): The ruthenium complex is introduced during the synthesis of the framework. For example, [Ru(bpy)₃]²⁺ has been encapsulated within Zeolitic Imidazolate Frameworks (ZIF-71, ZIF-11, and ZIF-12) by adding it to the precursor solution. e-asct.orge-asct.org This method yields materials with preserved crystallinity and photocatalytic activity, showing high conversion yields and good recycling stability for organic reactions. e-asct.org

Post-Synthetic Modification (PSM): The ruthenium complex, functionalized with a suitable anchoring group (e.g., a carboxylate), is introduced into a pre-synthesized MOF. This approach has been used to install a derivative, Ru(bpy)₂(dcbpy), into the mesoporous MOF NU-1000. nih.govacs.org The resulting material, Ru-NU-1000, acts as an efficient and recyclable heterogeneous photocatalyst for reactions like oxidative amine coupling. nih.govacs.org

As a Structural Linker: The bipyridine ligand itself can be modified to act as the organic linker of the framework, directly integrating the potential for metal coordination into the MOF's structure. Ruthenium can then be metalated into these sites post-synthetically, as demonstrated with the UiO-67 framework. rsc.org

Applications:

Photocatalysis: Ru-functionalized MOFs and COFs are used to catalyze a variety of organic transformations, including the aerobic oxidation of arylboronic acids, aza-Henry reactions, and cross-dehydrogenative coupling. rsc.orgwindows.netresearchgate.net

Sensing: MOF thin films encapsulating the ruthenium complex have been fabricated directly onto electrodes for use in highly sensitive ECL-based immunosensors. nih.govresearchgate.net These sensors have shown remarkably low detection limits for biomarkers like human heart-type fatty-acid-binding protein. nih.gov

Table 1: Performance of Ru-Complex-Modified MOFs/COFs in Photocatalysis

| Framework Type | Ru-Complex Integration Method | Reaction Catalyzed | Key Performance Metric | Reference |

| ZIF-71 | In situ encapsulation | α-bromoacetophenone to acetophenone | 95% conversion yield, stable over 3 cycles | e-asct.org |

| RuCOFs | Structural building block | Photocatalytic water oxidation | Linear dependency of O₂ production on catalyst concentration | windows.net |

| UiO-67 | Post-synthetic modification | Aerobic oxidation of arylboronic acids | Stable and active over several cycles | rsc.org |

| NU-1000 | Post-synthetic modification (SALI) | Oxidative amine coupling | Activity similar to homogeneous catalyst, readily reusable | acs.org |

Hybrid Nanomaterials (e.g., Quantum Dots, Plasmonic Nanoparticles)

The integration of the tris(2,2'-bipyridine)ruthenium complex with inorganic nanostructures like quantum dots (QDs) and plasmonic nanoparticles (e.g., gold nanoparticles, AuNPs) creates hybrid materials with synergistic properties. These nanomaterials can significantly enhance the photophysical or electrochemical behavior of the ruthenium complex, particularly the generation of light from the Ru(III)/Ru(II) ECL process.

Plasmonic Nanoparticles:

Gold nanoparticles are frequently combined with the ruthenium complex to amplify its ECL signal. The modification of a glassy carbon electrode with AuNPs has been shown to provide excellent catalysis for the ECL of [Ru(bpy)₃]²⁺. researchgate.net AuNPs can act as co-reactants in the ECL reaction, leading to higher emission efficiency. rsc.org This enhancement is critical for developing highly sensitive analytical methods.

Hybrid nanomaterials have been fabricated by supporting high-density gold nanoparticles on a [Ru(bpy)₃]²⁺-doped silica/Fe₃O₄ nanocomposite. nih.gov These magnetic composites allow for easy immobilization on an electrode surface using an external magnet and exhibit stable ECL behavior, enabling their use as controllable and reusable sensors for analytes like tripropylamine (B89841) (TPA). nih.gov

Quantum Dots:

While less common in the context of Ru(III), the combination with quantum dots is explored for its potential in Förster Resonance Energy Transfer (FRET) applications. The broad absorption of QDs can be used to sensitize the emission of the ruthenium complex, or vice versa, for applications in bioimaging and sensing. The interaction between the ruthenium complex and semiconductor surfaces like TiO₂ has also been studied, revealing that photoinduced electron transfer can occur, which is relevant for applications in dye-sensitized solar cells where the Ru(III) state plays a role in regenerating the sensitizer (B1316253) dye. nih.gov

Polymer Matrices and Hydrogels

Embedding the tris(2,2'-bipyridine)ruthenium complex into polymer matrices and hydrogels is a versatile strategy to create robust, processable, and functional materials. The polymer host can improve the stability of the complex, prevent leaching, and provide a suitable microenvironment for its photochemical or electrochemical activity.

Polymer Matrices:

The ruthenium complex has been incorporated into various polymers to create solid-state sensors and light-emitting devices.

Nafion: This ion-exchange polymer is widely used to immobilize the cationic [Ru(bpy)₃]²⁺ onto electrode surfaces for ECL applications. The complex is entrapped within the polymer film, where it undergoes a diffusion-controlled electrochemical process to generate the Ru(III) state. nih.govelectrochemsci.org

Polymethyl Methacrylate (PMMA): The ruthenium complex has been blended with PMMA to form the active layer in light-emitting devices. These single-layer devices can achieve very high external quantum efficiencies, in part because the polymer matrix helps to inhibit self-quenching of the excited state. nih.gov

Cross-linked Polymers: Phosphorescent cross-linked polymers have been synthesized using tetra(ethynyl) derivatives of [Ru(bpy)₃]²⁺. These materials possess exceptionally high loadings of the ruthenium complex and function as highly efficient and reusable heterogeneous photocatalysts for various organic transformations. acs.org

Hydrogels:

The water-soluble nature of [Ru(bpy)₃]Cl₂ makes it an effective photoinitiator for the polymerization of hydrogels under visible light. When combined with a co-initiator like sodium persulfate (SPS), it can gently crosslink biomaterials such as gelatin methacryloyl (GelMA) and collagen. regemat3d.com This system is valuable in 3D bioprinting and tissue engineering, as the visible-light activation is biocompatible and ensures high cell viability during the fabrication process. regemat3d.com

Electroluminescent Devices and Organic Light-Emitting Diodes (OLEDs)

The tris(2,2'-bipyridine)ruthenium complex is a cornerstone material for a class of solid-state light-emitting devices known as Light-Emitting Electrochemical Cells (LECs). utexas.eduutexas.eduacs.org Unlike traditional OLEDs, LECs contain mobile ions (the counterions to the [Ru(bpy)₃]²⁺ complex) within the active layer. The operation of these devices fundamentally relies on the in situ electrochemical generation of the Ru(III) and Ru(I) states.

When a voltage is applied, the mobile anions and cations drift towards the anode and cathode, respectively. This movement creates high electric fields at the electrode interfaces, which facilitates the injection of electrons and holes into the ruthenium complex layer. The injected charges lead to the formation of [Ru(bpy)₃]³⁺ (via oxidation at the anode) and [Ru(bpy)₃]⁺ (via reduction at the cathode). The subsequent annihilation reaction between these species regenerates the [Ru(bpy)₃]²⁺ complex in an excited state, which then relaxes to the ground state by emitting a characteristic red-orange photon. utexas.eduutexas.edu

Device Performance and Characteristics:

Structure: A typical single-layer device consists of a thin film (~100 nm) of the ruthenium salt sandwiched between a transparent anode (e.g., ITO) and a metallic cathode (e.g., Ga:In, Al). utexas.eduutexas.edu

Emission: Devices emit bright red light, typically with a maximum wavelength between 613 and 690 nm. nih.govutexas.edu

Performance Metrics: LECs based on [Ru(bpy)₃]²⁺ derivatives have achieved high brightness and efficiency. Luminance levels of 500 cd/m² at 3V and up to 3500 cd/m² at 4V have been reported. utexas.eduacs.org External quantum efficiencies can reach as high as 5.5% in devices designed to minimize self-quenching. nih.gov

Role of Counterions: The performance, particularly the response time, of these LECs is strongly influenced by the mobility of the counterion. Smaller anions like BF₄⁻ lead to faster device turn-on compared to larger anions like PF₆⁻, as they can migrate more quickly to form the necessary interfacial layers. nih.gov

Table 2: Performance of Tris(2,2'-bipyridine)ruthenium-Based Electroluminescent Devices

| Device Structure | Emitter | Max Brightness (cd/m²) | Turn-on Voltage (V) | Max External Quantum Efficiency (%) | Reference |

| ITO/Ru(bpy)₃(ClO₄)₂/Ga:In | Ru(bpy)₃(ClO₄)₂ | 2000 | ~2.3 | 1.4 | utexas.edu |

| ITO/Ru(bpy)₃(ClO₄)₂/Ga:Sn | Ru(bpy)₃(ClO₄)₂ | 3500 | ~2.3 | Not Specified | utexas.eduacs.org |

| ITO/[Ru-complex]+PMMA/Ag | Alkyl-substituted Ru(bpy)₃²⁺ | 10-50 | Not Specified | 5.5 | nih.gov |

| ITO/PEDOT:PSS/RuBPY-PEO-LiTf/Al | Ru(bpy)₃²⁺ (RuBPY) | 28 (with ZnO layer) | Not Specified | Not Specified | acs.org |

Future Directions and Emerging Research Avenues

Development of Next-Generation Ruthenium(II) Complexes with Tunable Properties

A significant focus of current research is the rational design and synthesis of novel ruthenium(II) polypyridyl complexes with precisely controlled electronic and photophysical properties. By strategically modifying the bipyridine ligands, researchers can fine-tune the complex's absorption and emission spectra, excited-state lifetimes, and redox potentials. nih.govresearchgate.net This tailored approach opens the door to creating "designer" complexes optimized for specific applications.